Olsalazine-O-sulfate

Vue d'ensemble

Description

Olsalazine-O-sulfate is a compound related to olsalazine, a medication used for treating ulcerative colitis. It has been identified as an acid-labile metabolite of olsalazine, implying it undergoes decomposition in acidic conditions. The discovery of olsalazine-O-sulfate contributes to the understanding of olsalazine's metabolism and its pharmacological activities.

Synthesis Analysis

The synthesis of olsalazine involves a multi-step process starting from salicylic acid. It undergoes esterification, sulfonylation, deoxidize, diazotization coincidence, and hydrolysis. The optimal conditions for the deoxidize reaction have been established, yielding a product with 20% total yield and 90% purity by weight (Wang Yu-huan, 2007).

Molecular Structure Analysis

Olsalazine-based metal-organic frameworks (MOFs) have been synthesized using olsalazine as a ligand, showcasing its capability to form structures with high surface areas and large pore apertures. These MOFs demonstrate the complex molecular structure potential of olsalazine and its derivatives, including olsalazine-O-sulfate (D. Levine et al., 2016).

Chemical Reactions and Properties

Olsalazine and its metabolites, including olsalazine-O-sulfate, undergo various chemical reactions, indicating their active roles in biological systems. For example, the azo link in olsalazine is crucial for its anti-inflammatory properties by affecting neutrophil responses (Teresa M. Neal, C. Winterbourn, M. Vissers, 1987).

Physical Properties Analysis

The acid-labile nature of olsalazine-O-sulfate suggests it has unique physical properties, especially in relation to its stability and solubility in different pH environments. This characteristic is critical for its identification and quantification in biological samples, as it can be distinguished from olsalazine under specific conditions (N. Ahnfelt, H. Agback, 1988).

Chemical Properties Analysis

The chemical properties of olsalazine-O-sulfate, such as its reactivity and interaction with other compounds, play a significant role in its pharmacological effects. Studies on olsalazine highlight its inhibitory effects on superoxide production and granule enzyme release, which are closely mimicked by olsalazine-O-sulfate, indicating the importance of its chemical structure in modulating biological responses (Teresa M. Neal, C. Winterbourn, M. Vissers, 1987).

Applications De Recherche Scientifique

Treatment of Inflammatory Bowel Disease (IBD) :

- Ulcerative Colitis : Olsalazine is primarily used for treating ulcerative colitis. It acts as an anti-inflammatory agent by delivering mesalazine (5-aminosalicylic acid) to the colon, while aiming to avoid adverse effects associated with sulfapyridine carriers. It's been effective in improving clinical signs and symptoms in a significant percentage of patients and maintaining remission in chronic ulcerative colitis cases (Wadworth & Fitton, 1991).

Pharmacokinetics and Side Effects :

- Diarrhoea and Adverse Reactions : Olsalazine can increase net luminal water secretion and accelerate gastrointestinal transit, resulting in diarrhea in some patients. However, it's generally well-tolerated, with fewer allergic reactions compared to sulfasalazine. Dosage adjustments and administration with food can mitigate some of the adverse effects like diarrhea (Wadworth & Fitton, 1991).

Drug Interactions and Toxicity :

- Bone Marrow Suppression : There's evidence of bone marrow suppression in patients taking olsalazine and 6-mercaptopurine concurrently. This is likely due to olsalazine and its metabolite, olsalazine-O-sulfate, acting as noncompetitive inhibitors of thiopurine methyltransferase, leading to increased toxic concentrations of 6-thiopurine nucleotides (Lewis et al., 1997).

Biocompatible Platforms for Drug Delivery :

- Metal-Organic Frameworks : Olsalazine has been used to synthesize mesoporous metal-organic frameworks with potential applications in drug delivery, specifically targeting gastrointestinal diseases. These frameworks could enable the release of therapeutics like olsalazine and other encapsulated drugs under physiological conditions (Levine et al., 2016).

Contraindications and Cautions :

- Radiation Therapy : Olsalazine is contraindicated during pelvic radiation therapy as it has been found to increase the incidence and severity of diarrhea in patients undergoing such treatment (Martenson et al., 1996).

Molecular Nanofibers for Drug Release :

- Supramolecular Hydrogels : Olsalazine, conjugated with tripeptide derivatives, can form supramolecular hydrogels that undergo a gel-to-sol phase transition upon reduction, allowing for the controlled release of 5-aminosalicylic acid. This could lead to new biomaterials for site-specific drug delivery (Li et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

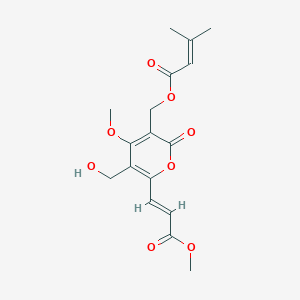

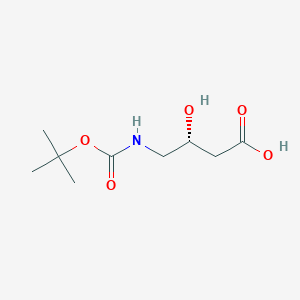

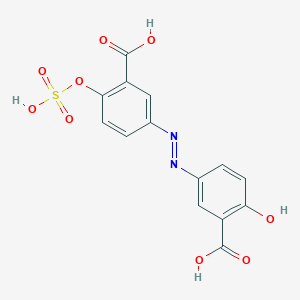

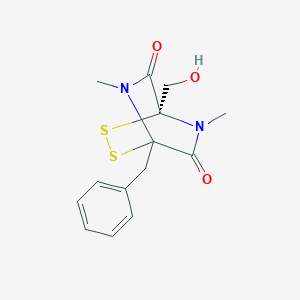

IUPAC Name |

5-[(3-carboxy-4-sulfooxyphenyl)diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O9S/c17-11-3-1-7(5-9(11)13(18)19)15-16-8-2-4-12(25-26(22,23)24)10(6-8)14(20)21/h1-6,17H,(H,18,19)(H,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGXLRXDXJZSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OS(=O)(=O)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olsalazine-O-sulfate | |

CAS RN |

116430-58-1 | |

| Record name | Olsalazine-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)